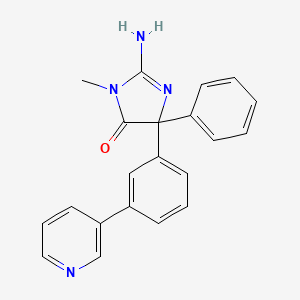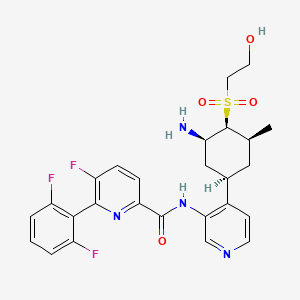![molecular formula C29H35FN8O4 B10836945 methyl N-[(3R,4S,5S)-3-amino-1-[3-[[3-amino-6-[2-fluoro-5-(propan-2-ylcarbamoyl)phenyl]pyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylpiperidin-4-yl]carbamate](/img/structure/B10836945.png)
methyl N-[(3R,4S,5S)-3-amino-1-[3-[[3-amino-6-[2-fluoro-5-(propan-2-ylcarbamoyl)phenyl]pyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylpiperidin-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “US8987457, 198” is a ring-substituted N-pyridinyl amide, primarily recognized for its role as a kinase inhibitor. This compound has been developed and patented by Novartis AG and is known for its potential therapeutic applications, particularly in the treatment of various diseases where kinase inhibition is beneficial .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “US8987457, 198” involves several key steps:
Formation of the Pyridinyl Amide Core: The synthesis begins with the formation of the pyridinyl amide core. This is typically achieved through a condensation reaction between a pyridine derivative and an amine.
Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the desired substituents on the pyridine ring. These reactions often involve halogenation, nitration, and subsequent reduction steps.
Final Assembly: The final step involves the coupling of the substituted pyridine with an appropriate amine to form the N-pyridinyl amide structure.
Industrial Production Methods
Industrial production of “US8987457, 198” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Processing: Large-scale batch reactors are used to carry out the condensation and substitution reactions.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
“US8987457, 198” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like chlorine and bromine, as well as nitrating agents like nitric acid, are commonly employed.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
“US8987457, 198” has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of kinase inhibition and as a reference standard in analytical chemistry.
Biology: The compound is used in biological assays to study its effects on cellular processes and kinase activity.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, where kinase inhibition is a key therapeutic strategy.
Mechanism of Action
The mechanism of action of “US8987457, 198” involves the inhibition of kinase enzymes. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This phosphorylation process is crucial for regulating various cellular activities. By inhibiting kinase activity, “US8987457, 198” can modulate cellular signaling pathways, leading to therapeutic effects in diseases where kinase activity is dysregulated .
Comparison with Similar Compounds
“US8987457, 198” can be compared with other kinase inhibitors, such as:
PIM Kinase Inhibitors: Compounds like “US8889696” and “US8829193” are also kinase inhibitors but target different kinases.
Azole Compounds: Compounds such as “US9321756” are structurally different but share similar inhibitory properties.
Bicyclic Aromatic Carboxamide Compounds: These compounds, like “US9682991”, have similar applications but differ in their chemical structure and specific kinase targets
The uniqueness of “US8987457, 198” lies in its specific ring-substituted N-pyridinyl amide structure, which provides distinct binding properties and inhibitory effects compared to other kinase inhibitors.
Properties
Molecular Formula |
C29H35FN8O4 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
methyl N-[(3R,4S,5S)-3-amino-1-[3-[[3-amino-6-[2-fluoro-5-(propan-2-ylcarbamoyl)phenyl]pyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylpiperidin-4-yl]carbamate |
InChI |
InChI=1S/C29H35FN8O4/c1-15(2)34-27(39)17-5-6-19(30)18(11-17)22-8-7-20(31)26(35-22)28(40)36-23-12-33-10-9-24(23)38-13-16(3)25(21(32)14-38)37-29(41)42-4/h5-12,15-16,21,25H,13-14,31-32H2,1-4H3,(H,34,39)(H,36,40)(H,37,41)/t16-,21+,25-/m0/s1 |
InChI Key |
FGLBTUNMAVXKMV-LMNXFLSBSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@H]([C@H]1NC(=O)OC)N)C2=C(C=NC=C2)NC(=O)C3=C(C=CC(=N3)C4=C(C=CC(=C4)C(=O)NC(C)C)F)N |
Canonical SMILES |
CC1CN(CC(C1NC(=O)OC)N)C2=C(C=NC=C2)NC(=O)C3=C(C=CC(=N3)C4=C(C=CC(=C4)C(=O)NC(C)C)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Cyano-1-methylindazol-5-yl)amino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836865.png)

![[(1R)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836871.png)

![5-[2-(1-Phenylcyclohexyl)ethyl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B10836886.png)
![4-[(4-Acetylphenyl)methyl]-5-(3,4-difluoroanilino)-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B10836894.png)
![5-(4-Fluoroanilino)-4-[[4-(1-hydroxyethyl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B10836907.png)
![2-[(2-ethoxy-2-oxoethyl)-[2-(6-oxo-5H-purin-9-yl)ethyl]amino]ethylphosphonic acid](/img/structure/B10836909.png)
![[[4-[3-[[1-[[1-Amino-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]-1-oxopropan-2-yl]amino]-5-[(3-iodobenzoyl)amino]-1-oxopentan-2-yl]amino]-2-[(3-bromo-4-methylbenzoyl)amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B10836915.png)
![N-[[(4R)-4-cyclopropyl-2,5-dioxoimidazolidin-4-yl]methyl]-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B10836917.png)
![1-[4-(2-Anilinopyrimidin-4-yl)oxynaphthalen-1-yl]-3-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]urea](/img/structure/B10836922.png)
![5-[2-(1-Phenylcyclohexyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B10836933.png)
![1-Isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B10836937.png)
![(2S)-2-[[[5-(4-carbamimidoylphenoxy)carbonylfuran-2-yl]methyl-methylcarbamoyl]amino]butanedioic acid](/img/structure/B10836939.png)
